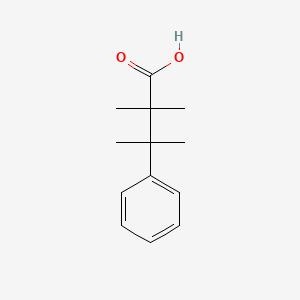

2,2,3-Trimethyl-3-phenylbutanoic acid

Beschreibung

BenchChem offers high-quality 2,2,3-Trimethyl-3-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3-Trimethyl-3-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H18O2 |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

2,2,3-trimethyl-3-phenylbutanoic acid |

InChI |

InChI=1S/C13H18O2/c1-12(2,13(3,4)11(14)15)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,14,15) |

InChI-Schlüssel |

QTPYRGILGMEPKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CC=CC=C1)C(C)(C)C(=O)O |

Herkunft des Produkts |

United States |

Technical Guide: Sterically Hindered Carboxylic Acids Containing Phenyl Groups

Strategies for Synthesis, Stabilization, and Medicinal Application

Executive Summary

Sterically hindered carboxylic acids—particularly those bearing phenyl rings at the

Part 1: Structural Dynamics & The "Rule of Six"

To manipulate these molecules, one must first quantify the steric barrier. The resistance to esterification in phenyl-substituted acids is not merely a matter of "bulk"; it is a function of the Newman "Rule of Six" and the trajectory of nucleophilic attack.

The Mechanistic Barrier

In a standard unhindered acid, esterification proceeds via the

-

The Problem: When bulky phenyl groups surround the carbonyl carbon, they block the

Bürgi-Dunitz angle required for the alcohol's nucleophilic attack. The tetrahedral intermediate becomes too high in energy to form. -

The Solution: We must shift the mechanism to

(Unimolecular ionization). This involves forcing the loss of water before the nucleophile attacks, generating a linear, highly reactive acylium ion (

Visualization: Steric Occlusion vs. Acylium Release

The following diagram illustrates the failure of the standard pathway and the necessity of the acylium route.

Figure 1: Mechanistic divergence. Red path indicates the failure of standard Fischer esterification due to steric blocking. Green path shows the successful acylium ion route.

Part 2: Synthetic Methodologies

Standard reagents (DCC, EDC) often fail with these substrates. The following protocols are field-validated for high-yield synthesis of hindered phenyl esters.

Method A: The Yamaguchi Macrolactonization (Mild Conditions)

Best for complex substrates where strong acids cannot be used. This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[1][2][3] The ortho-chloro groups on the reagent mimic the steric bulk of the substrate, preventing self-reaction, while DMAP (4-dimethylaminopyridine) acts as a regioselective acyl transfer agent.

Reagents:

-

Substrate: Hindered Acid (1.0 equiv)[4]

-

Yamaguchi Reagent: 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

-

Base: Triethylamine (

) (1.3 equiv) -

Catalyst: DMAP (1.0 - 2.0 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Protocol:

-

Anhydride Formation: Dissolve the hindered acid and

in THF. Cool to -

Solvent Swap (Critical): Remove THF in vacuo. The reaction works best in Toluene for the coupling step. Redissolve the residue in Toluene.

-

Esterification: Add the alcohol and DMAP (dissolved in Toluene) slowly to the anhydride solution. Heat to reflux for 3–6 hours.

-

Workup: Quench with saturated

, extract with Ethyl Acetate, and purify via flash chromatography.

Method B: The "Magic Methyl" Acylium Protocol (Robust Conditions)

Best for extremely hindered acids (e.g., 2,4,6-trimethylbenzoic acid) that are acid-stable. This method forces the

Reagents:

-

Substrate: Mesitoic Acid (or similar)

-

Solvent/Reagent: 100% Sulfuric Acid (

) or Oleum -

Nucleophile: Methanol (or desired alcohol)

Protocol:

-

Ion Generation: Dissolve the carboxylic acid in concentrated

. Observation: The solution often turns a deep orange or red. This is the visual confirmation of the stable acylium ion. -

Quench/Attack: Pour this solution slowly into an ice-cold excess of the alcohol (e.g., Methanol).

-

Isolation: The ester will precipitate or oil out immediately as the acylium ion is trapped. Pour onto ice/water and filter.

Data Comparison: Reagent Efficacy

| Reagent System | Mechanism | Yield (Mesitoic Acid) | Suitability |

| Fischer ( | < 5% | Fails for hindered substrates. | |

| DCC / DMAP | Steglich | 10–20% | Poor; N-acylurea side products dominate. |

| Yamaguchi (TCBC) | Mixed Anhydride | 85–92% | Excellent for complex/fragile scaffolds. |

| Oxalyl Chloride / DMF | Acid Chloride | 90–95% | Excellent, but requires harsh Vilsmeier intermediate. |

Part 3: Medicinal Chemistry Applications (Prodrug Design)[4]

In drug development, phenyl-hindered esters are not just synthetic targets; they are functional tools used to tune metabolic stability .

The "Molecular Umbrella" Effect

Ester prodrugs are designed to improve lipophilicity and membrane permeability, then hydrolyze in the plasma (by butyrylcholinesterase) or liver (by carboxylesterases hCE1/hCE2) to release the active drug.

-

Problem: Simple alkyl esters are often hydrolyzed too fast (first-pass effect), rendering the drug inactive before reaching the target tissue.

-

Solution: Introducing a phenyl group

to the carbonyl (e.g., changing an acetate to a benzoate or phenylacetate) increases the steric cone angle. This blocks the active site serine of the esterase enzyme, slowing hydrolysis rates by orders of magnitude.

Workflow: Tuning Half-Life ( )

The following decision tree guides the selection of steric shields based on desired pharmacokinetic profiles.

Figure 2: Strategic selection of ester moieties to control enzymatic hydrolysis rates.

References

-

Inanaga, J., et al. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link

-

Dhimitruka, I., & SantaLucia, J. (2006).[1][3] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor." Organic Letters. Link[2]

-

Newman, M. S. (1950). "Steric Effects in Organic Chemistry." Journal of Chemical Education. (Foundational text on the Rule of Six). Link

-

Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Current Drug Metabolism. Link

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Gem-Dimethyl Substituted Phenylbutanoic Acid Derivatives

Engineering Metabolic Stability in HDAC Inhibitors and Chemical Chaperones

Part 1: Executive Summary & Rationale

The Clinical Challenge: 4-Phenylbutyric acid (4-PBA) is a clinically approved therapeutic with a dual mechanism of action: it functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1] However, its clinical utility is severely hampered by rapid pharmacokinetic clearance. 4-PBA undergoes efficient

The Structural Solution: The introduction of a gem-dimethyl group (two methyl groups on the same carbon) into the phenylbutanoic acid scaffold serves as a "metabolic blockade." By exploiting the Thorpe-Ingold effect (gem-dimethyl effect), this modification achieves two critical goals:

-

Steric Hindrance of

-Oxidation: Substitution at the -

Conformational Locking: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a bioactive conformation that may enhance binding affinity for HDAC isoforms or chaperone targets.

Part 2: Chemical Architecture & SAR

The design of gem-dimethyl derivatives focuses on two primary positions relative to the carboxylic acid pharmacophore.

1. The

-Gem-Dimethyl Block (2,2-Dimethyl-4-phenylbutanoic acid)

Placing the gem-dimethyl group at C2 (alpha to the carbonyl) creates a neopentyl-like structure.

-

Mechanism of Stability: It prevents the formation of the

- -

Lipophilicity: Increases LogP, enhancing blood-brain barrier (BBB) penetration for neurodegenerative indications.

2. The

-Gem-Dimethyl Block (3,3-Dimethyl-4-phenylbutanoic acid)

Placing the gem-dimethyl group at C3.

-

Mechanism of Stability: Directly blocks the hydration step of

-oxidation. -

Chemical Space: Often easier to synthesize via Friedel-Crafts chemistry (using gem-dimethyl lactones).

Table 1: Comparative Physicochemical Profile

| Feature | 4-PBA (Parent) | 2,2-Dimethyl Analog | 3,3-Dimethyl Analog |

| Metabolic Fate | Rapid | Blocked | Blocked |

| Half-Life ( | ~1 hour (Human) | > 4-6 hours (Predicted) | > 4 hours (Predicted) |

| BBB Permeability | Moderate | High (Increased Lipophilicity) | High |

| Primary Utility | Urea Cycle (Ammonia Scavenger) | HDAC Inhibition / Neuroprotection | Chaperone Activity |

Part 3: Synthesis Protocols

Below are the validated protocols for synthesizing the primary 2,2-dimethyl derivative.

Protocol A: Synthesis of 2,2-Dimethyl-4-phenylbutanoic acid via Alkylation

Objective: Construct the quaternary carbon center using isobutyric acid as the scaffold.

Reagents:

-

Isobutyric acid (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.2 eq)

-

(2-Bromoethyl)benzene (1.1 eq)

-

Dry THF (Solvent)

-

DMPU (Co-solvent, 10% v/v)

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried 3-neck flask under Argon, cool anhydrous THF (0.5 M) to -78°C. Add LDA (2.0 M in THF/heptane) dropwise.

-

Deprotonation: Add isobutyric acid dropwise over 20 minutes. The dianion forms (carboxylate and

-carbon). Stir at -78°C for 1 hour. Add DMPU to solubilize the dianion. -

Alkylation: Add (2-bromoethyl)benzene dropwise. Allow the reaction to warm slowly to 0°C over 4 hours.

-

Quench: Quench with saturated aqueous

. Acidify to pH 2 with 1N HCl. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 80:20).

-

Yield Expectation: 65-75%

-

Validation:

H NMR (CDCl

-

Protocol B: Synthesis of 3,3-Dimethyl-4-phenylbutanoic acid via Friedel-Crafts

Objective: Assemble the skeleton using a gem-dimethyl lactone precursor.

Reagents:

-

Benzene (Excess, solvent/reactant)

-

-Dimethyl-

-

Aluminum Chloride (

) (1.5 eq)

Methodology:

-

Suspend

in dry benzene at 0°C. -

Add the lactone dropwise.

-

Heat to reflux (80°C) for 6 hours. The Lewis acid opens the lactone and facilitates alkylation of the benzene ring.

-

Pour onto ice/HCl. Extract with ether.[2]

-

Recrystallize from hexanes.

Part 4: Mechanism of Action & Visualization

Pathway Diagram: Metabolic Blockade

The following diagram illustrates how the gem-dimethyl group interrupts the catabolic cascade that renders 4-PBA short-lived.

Caption: Comparative metabolic fate. 4-PBA is rapidly degraded to Phenylacetic Acid. The 2,2-dimethyl derivative cannot undergo the initial dehydrogenation step of beta-oxidation due to the lack of alpha-protons and steric bulk, leading to sustained tissue concentrations.

Synthesis Workflow Diagram

Caption: Synthetic route for the 2,2-dimethyl derivative via enolate alkylation. Critical control of temperature (-78°C) is required to prevent polymerization or side reactions.

Part 5: Pharmacological Evaluation Protocols

To validate the efficacy of the synthesized derivatives, the following assays are standard.

1. In Vitro HDAC Inhibition Assay

-

Principle: Measure the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) by nuclear extracts or purified HDAC enzymes.

-

Protocol:

-

Incubate purified HDAC1 or HeLa nuclear extract with varying concentrations (1

M - 1 mM) of the gem-dimethyl derivative. -

Add fluorogenic substrate.

-

Stop reaction with developer solution (Trypsin).

-

Read fluorescence (Ex 360nm / Em 460nm).

-

Success Metric:

values should be comparable to or lower than 4-PBA (typically in the mM range for this class, but stability enhances in vivo potency).

-

2. ER Stress Protection Assay (Thioflavin T)

-

Principle: 4-PBA acts as a chaperone to prevent protein aggregation.[1] The derivative must retain this property.

-

Protocol:

-

Induce protein aggregation in neuronal cells (e.g., PC12) using Tunicamycin.

-

Treat with derivative (100

M - 1 mM). -

Stain with Thioflavin T (binds amyloid fibrils).

-

Success Metric: Significant reduction in Thioflavin T fluorescence compared to vehicle control.

-

References

-

PubChem. (2025). 3,3-Dimethyl-4-phenylbutanoic acid. National Library of Medicine. [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

-

Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Organic Syntheses. (1935). Gamma-Phenylbutyric Acid.[1][2][3] Org.[2] Synth. 15,[4][5][6][7] 64. [Link]

-

DiSalvo, D., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. Biochimie. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemical chaperon 4-phenylbutyrate protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro | Oncotarget [oncotarget.com]

- 4. mdpi.com [mdpi.com]

- 5. Perceptions and use of phenylbutyrate metabolite testing in urea cycle disorders: Results of a clinician survey and analysis of a centralized testing database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Phenylbutyric Acid Reveals Good Beneficial Effects on Vital Organ Function via Anti-Endoplasmic Reticulum Stress in Septic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of highly substituted phenylalkanoic acids

From NSAID Scaffolds to Metabolic Modulators: A Technical Deep Dive

Executive Summary

Phenylalkanoic acids represent a privileged structural motif in medicinal chemistry.[1] Historically anchored as the scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, this chemical class has evolved. Modern "highly substituted" variants—characterized by complex alpha-functionalization and bulky lipophilic aryl substituents—are now critical pharmacophores for metabolic targets, including GPR40 (FFAR1) and PPAR agonists. This guide synthesizes the synthetic evolution, structure-activity relationships (SAR), and therapeutic applications of these compounds.

The Chemical Space: Structural Evolution

The phenylalkanoic acid core consists of a phenyl ring tethered to a carboxylic acid via an alkyl chain (typically

-

Generation 1 (NSAIDs): Simple alpha-methyl substitutions (e.g., Ibuprofen). The primary mechanism is COX-1/COX-2 inhibition.

-

Generation 2 (Metabolic Modulators): Highly substituted phenyl rings (e.g., 4-adamantyl, 4-alkoxy) and rigidified linkers. These target nuclear receptors (PPARs) and GPCRs (GPR40) for Type 2 Diabetes (T2DM) management.

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitution patterns dictate biological target selectivity.

Caption: SAR mapping of phenylalkanoic acids showing how regional modifications shift activity from anti-inflammatory (COX) to metabolic regulation (PPAR/GPR40).

Synthetic Architectures: Overcoming Steric Hindrance

Synthesizing highly substituted phenylalkanoic acids presents unique challenges, particularly in establishing the chiral center at the alpha-position and introducing bulky aryl substituents without over-reaction.

2.1 Enantioselective Synthesis via Asymmetric Hydrogenation

The most robust modern method for generating the chiral alpha-center is the transition-metal-catalyzed asymmetric hydrogenation of alpha-substituted acrylic acids.

-

Challenge: Traditional resolution of racemates is inefficient (max 50% yield).

-

Solution: Use of Rhodium (Rh) or Ruthenium (Ru) catalysts with chiral phosphine ligands (e.g., BINAP, DuPhos).

-

Recent Breakthrough: Nickel (Ni)-catalyzed asymmetric hydrogenation using chiral ligands like (S,S)-BenzP* allows for high enantioselectivity (>99% ee) under milder conditions, avoiding expensive noble metals [1].

2.2 Late-Stage C-H Functionalization

To introduce complex substituents on the phenyl ring (the "Tail"), chemists increasingly rely on C-H activation rather than pre-functionalized starting materials.

-

Mechanism: Palladium-catalyzed ortho-alkylation using directing groups (often the carboxylic acid itself or an amide derivative).

-

Application: Introduction of bulky adamantyl or biaryl groups required for PPAR agonism [2].

Experimental Protocol: Ni-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-2-(4-isobutylphenyl)propanoic acid (Ibuprofen) as a model for highly substituted alpha-chiral acids. Rationale: This protocol demonstrates the efficiency of Ni-catalysis in establishing the alpha-chiral center, a critical step for all bioactive phenylalkanoic acids.

Reagents & Equipment

-

Substrate: 2-(4-isobutylphenyl)acrylic acid (1.0 equiv)

-

Ligand: (S,S)-BenzP* (1.1 mol%)

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (0.1 M concentration)

-

Gas: Hydrogen (

) gas (30 bar) -

Vessel: Stainless steel high-pressure autoclave

Step-by-Step Workflow

-

Catalyst Preparation: In a nitrogen-filled glovebox, mix Ni(OAc)2·4H2O and (S,S)-BenzP* in TFE.[2] Stir for 30 minutes to form the active complex.

-

Substrate Addition: Add the acrylic acid substrate to the catalyst solution. Ensure complete dissolution.

-

Hydrogenation: Transfer the solution to the autoclave. Purge with

three times. Pressurize to 30 bar. -

Reaction: Stir at 60°C for 24 hours. The TFE solvent promotes protonolysis of the C-Ni bond, the rate-determining step [1].

-

Workup: Vent

. Concentrate the solvent under reduced pressure. -

Purification: Pass the residue through a short plug of silica gel (eluent: Hexanes/EtOAc 4:1) to remove the metal catalyst.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Validation Metrics:

-

Yield: >95%

-

Enantiomeric Excess (ee): >99% (S-isomer)

Therapeutic Frontiers: GPR40 and PPAR Agonists

The "highly substituted" nature of modern phenylalkanoic acids is driven by the binding pocket requirements of metabolic receptors.

4.1 GPR40 (FFAR1) Agonists for T2DM

GPR40 is a G-protein-coupled receptor expressed in pancreatic

-

Mechanism: Phenylalkanoic acids (e.g., TAK-875) bind to an allosteric site on GPR40. The carboxylate head mimics endogenous fatty acids, while the bulky tail (e.g., phenoxy-alkyl groups) engages hydrophobic pockets to stabilize the active conformation [3].

-

Safety Advantage: Unlike sulfonylureas, GPR40 agonists only stimulate insulin in the presence of high glucose, minimizing hypoglycemia risk.

Figure 2: GPR40 Signaling Pathway

Caption: GPR40 activation pathway by phenylalkanoic acid agonists leading to glucose-dependent insulin secretion.

4.2 PPAR Pan-Agonists

Substituted phenylpropanoic acids act as PPAR

-

Structural Requirement: A 4-adamantylphenyl or similar bulky hydrophobic tail is essential to fill the large ligand-binding pocket of PPARs, triggering conformational changes that release co-repressors and recruit co-activators [2].

Comparative Data: Substitution Effects

The following table summarizes how specific substitutions on the phenylalkanoic acid core alter biological activity (

| Substitution Zone | Modification | Primary Target | Effect on Activity |

| Alpha-Carbon | Methyl ( | COX-1/2 | Creates chiral center; (S)-isomer 100x more potent. |

| Alpha-Carbon | Gem-dimethyl ( | Fibric Acid Receptors | Increases metabolic stability; shifts specificity to PPAR |

| Phenyl Ring (Para) | Isobutyl | COX-1/2 | Classic NSAID activity (Ibuprofen). |

| Phenyl Ring (Para) | 4-Adamantyl | PPAR | High potency pan-agonism due to hydrophobic bulk [2]. |

| Phenyl Ring (Ortho) | Biaryl ether | GPR40 | Enhances selectivity and potency for FFAR1 (e.g., Fasiglifam) [3]. |

References

-

Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Source: Nature Communications / ResearchGate (2024). URL:[Link]

-

SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

-

Discovery of orally effective and safe GPR40 agonists. Source: European Journal of Medicinal Chemistry (2018). URL:[Link]

-

Mechanisms of Peroxisome Proliferator Activated Receptor γ Regulation by Non-steroidal Anti-inflammatory Drugs. Source: Journal of Biological Chemistry (2015). URL:[Link]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. researchgate.net [researchgate.net]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Synthesis of 2,2,3-Trimethyl-3-phenylbutanoic acid via Grignard reaction

This Application Note is designed for researchers and process chemists focusing on the synthesis of sterically hindered carboxylic acids. It details the protocol for synthesizing 2,2,3-Trimethyl-3-phenylbutanoic acid via the carbonation of a sterically crowded Grignard reagent .

Synthesis of 2,2,3-Trimethyl-3-phenylbutanoic Acid via Grignard Carbonation[1]

Introduction & Synthetic Challenge

The synthesis of 2,2,3-trimethyl-3-phenylbutanoic acid presents a classic challenge in organic synthesis: the construction of a bond between two quaternary carbon centers (or a quaternary and a highly substituted tertiary center). The target molecule possesses a vicinal quaternary/quaternary motif (C2 and C3), creating significant steric strain.

Standard nucleophilic substitutions are ineffective here. The Grignard reaction (specifically the carbonation of an organomagnesium species) remains the most robust method for introducing a carboxyl group into such a hindered framework. However, the formation of the required Grignard reagent from the corresponding hindered halide is prone to side reactions, primarily elimination (E2) to form the alkene, and Wurtz-type homocoupling .

This protocol outlines an optimized workflow using mechanically activated magnesium and low-temperature carbonation to maximize yield and suppress elimination byproducts.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C1-C2 bond via the reaction of a carbanion equivalent with carbon dioxide.

-

Target: 2,2,3-Trimethyl-3-phenylbutanoic acid[1]

-

Disconnection: C1(COOH) — C2

-

Synthon: [Ph-C(Me)₂-C(Me)₂]⁻ (Nucleophile) + CO₂ (Electrophile)

-

Precursor: 2-Bromo-2,3-dimethyl-3-phenylbutane (or the corresponding Chloro- analog).

Reaction Scheme Visualization

Figure 1: Logical flow of the Grignard carbonation pathway.

Experimental Protocol

3.1. Reagents and Materials Table

| Reagent | Role | Specs / Notes |

| 2-Bromo-2,3-dimethyl-3-phenylbutane | Substrate | Purity >98%. Dry under high vac before use. |

| Magnesium Turnings | Reagent | 1.2 equiv.[2] Must be fresh. Activated via iodine/heat. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free. Distilled from Na/Benzophenone. |

| Iodine (I₂) | Initiator | 1-2 crystals. |

| 1,2-Dibromoethane | Entrainer | 0.05 equiv. Use if initiation is sluggish. |

| Carbon Dioxide (CO₂) | Electrophile | Bone-dry gas (passed through CaCl₂ drying tube). |

| Hydrochloric Acid (HCl) | Quench | 2M aqueous solution. |

3.2. Step-by-Step Methodology

Phase A: Activation and Grignard Formation Critical Mechanism: The formation of tertiary, hindered Grignard reagents is rate-limited by electron transfer from the Mg surface. The "Schlenk equilibrium" in THF favors the monomeric RMgX species, which is crucial for solubility.

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Argon or Nitrogen.

-

Mg Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a crystal of Iodine. Heat gently with a heat gun until iodine vaporizes and coats the Mg (purple haze). Allow to cool.

-

Solvent Addition: Add anhydrous THF to cover the magnesium.

-

Initiation: Dissolve the alkyl bromide substrate in THF (1M concentration). Add approx. 5-10% of this solution to the Mg turnings.

-

Observation: Look for turbidity, heat generation, or disappearance of iodine color. If no reaction occurs after 5 mins, add 2 drops of 1,2-dibromoethane and heat to reflux.

-

-

Addition: Once initiated, add the remaining bromide solution dropwise.

-

Note: Maintain a gentle reflux. For hindered substrates, the reaction is slower; external heating (oil bath at 65°C) is often required to sustain the reaction.

-

-

Digestion: After addition is complete, reflux for an additional 2-3 hours to ensure conversion. The solution should turn dark gray/brown.

Phase B: Carbonation (The "Grignard Reaction") Critical Mechanism: The nucleophilic attack of R- on the linear O=C=O is sensitive to sterics. While often done at low temps to prevent side reactions, hindered Grignards may require higher temperatures (0°C or RT) to overcome the activation energy barrier of the attack.

-

Cooling: Cool the Grignard solution to 0°C in an ice bath. (Note: Do not cool to -78°C initially, as the hindered reagent may precipitate).

-

CO₂ Introduction: Introduce a stream of dry CO₂ gas into the reaction mixture through a gas dispersion tube (subsurface).

-

Rate: Moderate bubbling.

-

Exotherm: Monitor internal temperature; do not exceed 10°C.

-

-

Reaction: Continue bubbling for 1 hour at 0°C, then allow the mixture to warm to room temperature under a CO₂ atmosphere (balloon). Stir for an additional 2 hours.

Phase C: Workup and Isolation

-

Quench: Carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl (excess). Stir vigorously until all solids dissolve and pH < 2.

-

Extraction: Extract the aqueous phase with Diethyl Ether (3 x 50 mL).

-

Extraction (Base Wash - Purification):

-

Extract the combined ether layers with 1M NaOH (3 x 30 mL). The product (acid) moves to the aqueous phase; non-acidic impurities (alkanes, unreacted halide) stay in the organic phase.

-

Discard the organic layer (or save for recovery of neutral byproducts).

-

-

Re-acidification: Acidify the combined NaOH extracts with 6M HCl to pH 1. The product should precipitate as a white solid or oil.

-

Final Extraction: Extract the acidified aqueous layer with Ether (3 x 30 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) if oil.

Mechanistic Insights & Troubleshooting

4.1. Steric Hindrance & Side Reactions

The primary failure mode in this synthesis is the E2 Elimination of the alkyl halide during Grignard formation, yielding the alkene (2,3-dimethyl-3-phenyl-1-butene or isomer).

-

Cause: The basicity of the forming Grignard reagent (or the Mg surface) promotes dehydrohalogenation.

-

Mitigation: Use low temperatures for initiation if possible (though hindered substrates often require heat) and high dilution . Using "Rieke Magnesium" (highly reactive Mg*) allows formation at lower temperatures (-20°C), significantly boosting yield.

4.2. Grignard Stability

The 1,1,2-trimethyl-2-phenylpropyl carbanion is extremely bulky.

-

Schlenk Equilibrium:

. -

In THF, the equilibrium shifts, and the solvent coordination stabilizes the monomer. Do not switch to Diethyl Ether if the substrate is very hindered, as the boiling point is too low to drive the formation.

Safety Protocols

-

Ether Peroxides: Ensure THF is peroxide-free. Test with starch-iodide paper before distillation.

-

Exotherms: The initiation of the Grignard reaction can be sudden and violent (induction period). Always have an ice bath ready.

-

Pressure: When using CO₂ gas or dry ice, ensure the system is vented to prevent pressure buildup.

References

-

Grignard Reagent Preparation & Mechanism

-

Carboxylation of Hindered Grignards

-

Handling of Sterically Hindered Halides

-

Target Molecule Data

Sources

- 1. 1010-48-6|3-Methyl-3-phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 772-14-5|(R)-3-Phenylbutanoic acid|BLD Pharm [bldpharm.com]

Technical Application Note: Synthesis of 2,2,3-Trimethyl-3-phenylbutanoyl Chloride

Abstract & Strategic Analysis

The conversion of 2,2,3-Trimethyl-3-phenylbutanoic acid to its corresponding acid chloride presents a significant synthetic challenge due to extreme steric congestion. The substrate features two adjacent quaternary carbon centers: the

This "neopentyl-like" steric wall severely inhibits the nucleophilic attack of chlorinating agents at the carbonyl carbon. Standard protocols utilizing Thionyl Chloride (

Core Recommendation: This guide prioritizes the Oxalyl Chloride / DMF (Catalytic) method. This approach utilizes the Vilsmeier-Haack active intermediate to facilitate chlorination under mild conditions (0°C to Room Temperature), preserving the integrity of the congested carbon skeleton.

Mechanistic Insight: The Steric Barrier

To understand the failure of standard protocols, one must visualize the transition state. In a standard

-

The Problem: The gem-dimethyl group at C2 creates a "steric cone" that blocks the trajectory of the attacking nucleophile.

-

The Solution (DMF Catalysis): Dimethylformamide (DMF) reacts with Oxalyl Chloride to form the Vilsmeier Imidoyl Chloride intermediate. This active species reacts with the carboxylic acid to form an activated ester-like intermediate. The intramolecular delivery of chloride or the high reactivity of this intermediate bypasses the high activation energy barrier required for direct attack by bulkier reagents.

Diagram 1: DMF Catalytic Cycle & Steric Bypass

Caption: The catalytic cycle of DMF converts the passive carboxylic acid into a highly reactive imidoyl intermediate, facilitating chloride substitution despite steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride / DMF)

Applicability: Recommended for all initial scale-ups (1g to 100g). Advantages: Mild temperature, gas-driven equilibrium, high purity.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Notes |

| Substrate | 1.0 | Reactant | Dry under vacuum before use.[4] |

| Oxalyl Chloride | 1.2 - 1.5 | Reagent | Freshly distilled or high-purity bottle. |

| DMF | 0.05 (5 mol%) | Catalyst | Anhydrous is critical. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; stabilize with amylene if possible. |

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/CO/CO2 emissions.

-

Dissolution: Charge the flask with 2,2,3-Trimethyl-3-phenylbutanoic acid (1.0 equiv) and anhydrous DCM (approx. 5-10 mL per gram of substrate).

-

Catalyst Addition: Add catalytic DMF (0.05 equiv). Note: No reaction will occur yet.

-

Reagent Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 15-20 minutes.

-

Observation: Vigorous bubbling (gas evolution) will begin immediately upon addition.

-

-

Reaction Phase:

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Stir for 2–4 hours.

-

Monitoring: Monitor gas evolution. Once bubbling ceases, the reaction is likely near completion.

-

QC Check: Remove a 50 µL aliquot, quench with excess methanol, and analyze by TLC or GC-MS (looking for the methyl ester). If starting acid remains, add 0.2 equiv Oxalyl Chloride and stir for 1 additional hour.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C.

-

Chase Step: To remove excess Oxalyl Chloride, add 10 mL of anhydrous Toluene or DCM and re-evaporate. Repeat twice. This is critical to prevent HCl formation during storage.

-

-

Isolation: The resulting yellow/colorless oil is the crude acid chloride. For this specific hindered substrate, distillation may require high vacuum (0.1 mmHg) due to high boiling point, but the crude is typically sufficient for subsequent acylations.

Protocol B: The "Specialist" (Ghosez’s Reagent)

Applicability: Use ONLY if Protocol A fails or if the substrate contains acid-sensitive moieties (e.g., acid-labile protecting groups). Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

-

Setup: Dry glassware under

. -

Dissolution: Dissolve substrate in anhydrous DCM or Chloroform.

-

Addition: Add Ghosez’s Reagent (1.1 equiv) at Room Temperature.

-

Reaction: Stir for 1–2 hours. The reaction is neutral; the byproduct is an amide which is easily removed.

-

Workup: Evaporate solvent. The byproduct (N,N-dimethylisobutyramide) is liquid; the acid chloride can be extracted with hexane (if the amide is insoluble) or distilled.

Quality Control & Characterization

Due to the reactive nature of acid chlorides, direct isolation for full characterization is difficult. Conversion is best confirmed by derivativization (quenching with Methanol to form the Methyl Ester) or in-situ IR.

| Method | Diagnostic Signal (Acid) | Diagnostic Signal (Acid Chloride) |

| FT-IR | Broad O-H stretch (2500-3300 | Disappearance of O-H Shift of C=O to ~1790-1800 |

| H-NMR | COOH proton (10-12 ppm) | Disappearance of COOH proton. Slight downfield shift of |

| C-NMR | Carbonyl Carbon (~180 ppm) | Carbonyl Carbon shift (typically ~170-175 ppm). |

Workflow Logic & Decision Tree

This diagram illustrates the decision-making process for synthesizing and purifying the target acid chloride.

Caption: Operational workflow for selecting the optimal chlorination route and ensuring reaction completion.

Safety & Handling (HSE)

-

Inhalation Hazard: Oxalyl chloride releases CO (Carbon Monoxide) and HCl (Hydrochloric Acid) upon reaction. All operations must be performed in a high-efficiency fume hood.

-

Explosion Risk: Never heat Oxalyl Chloride reactions in a closed system. Ensure the gas outlet is open to the scrubber.

-

Storage: The resulting acid chloride is hydrolytically unstable. Store under inert atmosphere (

/Ar) at -20°C. If the "Toluene Chase" step (Protocol A, Step 6) is skipped, residual HCl will darken/degrade the product over time.

References

-

General Protocol for Hindered Acid Chlorides

- Vilsmeier-Haack Mechanism via DMF: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Acyl Substitution).

-

Substrate Identity

-

PubChem CID: 639797 (2,2,3-Trimethylbutanoic acid derivatives). Link

-

-

Ghosez's Reagent

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454–455. Link

-

Sources

Overcoming steric hindrance in 2,2,3-Trimethyl-3-phenylbutanoic acid esterification

Technical Support Center: Esterification of 2,2,3-Trimethyl-3-phenylbutanoic Acid

Welcome to the technical support center for complex organic transformations. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the esterification of the sterically demanding substrate, 2,2,3-trimethyl-3-phenylbutanoic acid. The unique structure of this acid, featuring a quaternary carbon atom adjacent to the carboxylic acid, presents significant steric hindrance that often leads to the failure of classical esterification methods.

This document provides in-depth troubleshooting advice, validated protocols for advanced esterification techniques, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common failures observed during the esterification of 2,2,3-trimethyl-3-phenylbutanoic acid and provides a logical, step-by-step approach to diagnosing and solving the problem.

Q1: Why is my standard Fischer esterification (acid + alcohol + H₂SO₄) failing to produce any ester?

Answer: This is the most frequently encountered issue and is entirely expected for this substrate. The Fischer-Speier esterification relies on the nucleophilic attack of an alcohol on a protonated carboxylic acid.[1][2][3] However, in the case of 2,2,3-trimethyl-3-phenylbutanoic acid, the bulky tert-butyl-like group and the adjacent phenyl ring create a congested environment around the carbonyl carbon. This steric shield physically blocks the alcohol from approaching the electrophilic center, thus preventing the reaction.

-

Causality: The mechanism requires the formation of a tetrahedral intermediate, which is highly energetically unfavorable due to severe steric repulsion (see Figure 1). Standard heating and excess reagents will not overcome this fundamental steric barrier and may lead to decomposition or side reactions with tertiary alcohols.[1][4]

-

Solution: You must abandon the Fischer esterification method for this substrate. The solution lies in activating the carboxylic acid to create a much more reactive intermediate that does not rely on the direct, unassisted attack of the alcohol. We recommend proceeding to advanced methods like the Steglich or Yamaguchi esterification.

Q2: I tried a carbodiimide coupling (DCC) without DMAP and got a low yield of my ester, along with a lot of N-acylurea byproduct. What went wrong?

Answer: While using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) is a step in the right direction, omitting the catalyst 4-(dimethylamino)pyridine (DMAP) is a critical error for this type of reaction.

-

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6][7] However, this intermediate is susceptible to a slow, intramolecular 1,3-rearrangement to form a stable and unreactive N-acylurea byproduct.[5][8][9][10] Because the sterically hindered alcohol reacts very slowly with the O-acylisourea, this side reaction becomes the dominant pathway, consuming your activated intermediate and halting ester formation.[5][11]

-

Solution: The addition of a catalytic amount of DMAP is crucial. DMAP is a superior nucleophile compared to the alcohol and rapidly attacks the O-acylisourea intermediate.[5][11][12] This forms a highly reactive acylpyridinium species ("active ester"), which is not prone to rearrangement.[5][13] This new intermediate is significantly more electrophilic and can be successfully attacked by the alcohol, even a sterically hindered one, to yield the desired ester.[5][13] Always use DMAP in DCC-mediated esterifications of hindered substrates.

Q3: My reaction is messy, and removing the dicyclohexylurea (DCU) byproduct from my product is difficult. Are there cleaner alternatives?

Answer: Yes, the insolubility of the dicyclohexylurea (DCU) byproduct from DCC couplings is a common purification challenge.[14][15] While DCU can often be removed by filtration, its partial solubility in many organic solvents can lead to contamination.[11][16]

-

Solution 1 (Alternative Carbodiimide): Switch from DCC to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[17] The resulting urea byproduct from EDC is water-soluble and can be easily removed with a simple aqueous workup, which is a significant advantage for purification.[17][18]

-

Solution 2 (Alternative Method): Employ the Yamaguchi esterification. This method does not use a carbodiimide. Instead, it forms a mixed anhydride, and the byproducts (2,4,6-trichlorobenzoic acid) are easily removed by a basic aqueous wash.[19] This method is often preferred for its high yields and clean reaction profiles, especially with challenging substrates.[19][20]

Visual Troubleshooting Guide

The following flowchart provides a decision-making framework for your esterification strategy.

Caption: Troubleshooting Decision Tree for Esterification.

Recommended Protocols & Advanced Solutions

For substrates as sterically demanding as 2,2,3-trimethyl-3-phenylbutanoic acid, activation of the carboxylic acid is non-negotiable. The following methods are field-proven to be effective.

Method 1: The Steglich Esterification (DCC/EDC & DMAP)

The Steglich esterification is a mild and effective method that works well for many sterically demanding substrates.[5][9][11] It proceeds under neutral conditions at room temperature, making it compatible with a wide range of functional groups.[9][11]

Mechanism Insight: The power of this method lies in the synergistic action of DCC (or EDC) and DMAP. DCC first activates the carboxylic acid to an O-acylisourea. DMAP then intercepts this intermediate to form a highly electrophilic N-acylpyridinium salt. This "super-activated" species is readily attacked by the alcohol, overcoming the steric barrier.

Caption: Mechanistic comparison of Fischer vs. Steglich esterification.

Validated Protocol:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,2,3-trimethyl-3-phenylbutanoic acid (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add a solution of EDC·HCl (1.5 equiv) or DCC (1.5 equiv) in anhydrous DCM dropwise to the cooled mixture over 10-15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with highly hindered substrates may require extended reaction times (12-24 hours).

-

Workup (EDC): Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Workup (DCC): Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU.[16] Wash the filtrate as described in Step 5. If DCU remains, it can sometimes be precipitated by concentrating the solution and adding a less polar solvent or by cooling to a low temperature (-20 °C).[16]

-

Purification: Purify the crude ester product by flash column chromatography on silica gel.

Method 2: The Yamaguchi Esterification

For exceptionally hindered systems where even the Steglich esterification may be sluggish, the Yamaguchi esterification is often the method of choice.[20][21] It is particularly renowned for its use in the synthesis of complex natural products, especially macrolactones.[19][20][21]

Mechanism Insight: This two-step, one-pot procedure involves the formation of a highly reactive mixed anhydride between the substrate and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[13][21] In the second step, DMAP regioselectively attacks the less-hindered carbonyl of the mixed anhydride, generating the same N-acylpyridinium active ester as in the Steglich method, which is then intercepted by the alcohol.[13][19][21]

Validated Protocol:

-

Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2,2,3-trimethyl-3-phenylbutanoic acid (1.0 equiv) in anhydrous THF or toluene. Add triethylamine (Et₃N, 1.1 equiv). To this solution, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise and stir the mixture at room temperature for 1-2 hours.

-

Esterification: In a separate flask, prepare a solution of the alcohol (1.5-2.0 equiv) and a stoichiometric amount of DMAP (2.0-3.0 equiv) in the same solvent.

-

Addition: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula or syringe.

-

Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or ether. Wash sequentially with saturated NaHCO₃ solution (to remove 2,4,6-trichlorobenzoic acid), 1M HCl (to remove Et₃N and DMAP), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude ester by flash column chromatography.

| Parameter | Steglich Esterification | Yamaguchi Esterification |

| Activating Agent | DCC or EDC | 2,4,6-Trichlorobenzoyl Chloride |

| Key Intermediate | O-Acylisourea | Mixed Anhydride |

| Conditions | Very Mild (0 °C to RT) | Mild (RT) |

| Byproducts | Urea (can be difficult to remove) | 2,4,6-Trichlorobenzoic Acid (easy to remove) |

| General Efficacy | Good to Excellent for most hindered acids | Excellent, especially for severely hindered systems |

| Primary Use Case | General purpose hindered esterification | Highly complex/hindered substrates, macrolactonization |

Frequently Asked Questions (FAQs)

-

Q: Can I use other coupling agents besides DCC or EDC? A: Yes, other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used; its urea byproduct is more soluble in organic solvents than DCU, which can sometimes simplify purification.[17][22] Additionally, phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) reagents are highly effective but are generally more expensive and reserved for particularly difficult couplings, such as in peptide synthesis.[15][23]

-

Q: Is it possible to convert the acid to an acid chloride first? A: While converting a carboxylic acid to an acid chloride (e.g., using SOCl₂ or oxalyl chloride) is a classic activation strategy, it can be problematic for sterically hindered acids like this one.[24] The formation of the acid chloride itself can be extremely slow or fail altogether due to the same steric hindrance that impedes esterification. The advanced coupling methods described above are generally more reliable.

-

Q: What are the key safety precautions for these reagents? A:

-

Carbodiimides (DCC, EDC, DIC): These are potent allergens and skin/respiratory sensitizers.[11] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust or vapors.

-

DMAP: DMAP is highly toxic and readily absorbed through the skin. Exercise extreme caution and use appropriate PPE.

-

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): This is a lachrymator and is corrosive. Handle it in a fume hood and avoid contact with skin and eyes. It is also moisture-sensitive.

-

References

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Protheragen. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-

Carboxylic Acid + DCC + NH3. ReactionWeb.io. [Link]

-

Izdebski, J., & Pawlak, D. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 33(1), 72-76. [Link]

- Method for esterifying sterically hindered carboxylic acids.

-

Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. World Journal of Chemical Education, 11(4), 136-140. [Link]

-

Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. [Link]

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

-

Yamaguchi esterification. Wikipedia. [Link]

-

Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

-

Synthesis of Esters. NPTEL Archive. [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

-

Yamaguchi Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification Mechanism. Chemistry Steps. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Steglich Esterification with EDC. Reddit. [Link]

-

Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

-

Why is Fischer esterification not useful for tertiary alcohols? Filo. [Link]

-

Yamaguchi Esterification. SynArchive. [Link]

-

EDC instead DCC for Steglich Esterification? ResearchGate. [Link]

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC. [Link]

-

Fischer esterification – Knowledge and References. Taylor & Francis. [Link]

-

Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

-

What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Why is Fischer esterification not useful for tertiary alcohols? | Filo [askfilo.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. reactionweb.io [reactionweb.io]

- 8. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yamaguchi Esterification [organic-chemistry.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Resolving mixtures of phenylbutanoic acid regioisomers

Welcome to the Technical Support Center for Chromatographic Separation and Resolution. This guide is engineered for researchers and drug development professionals tasked with resolving complex mixtures of phenylbutanoic acid (PBA) regioisomers (2-PBA, 3-PBA, and 4-PBA) and their respective enantiomers.

As a Senior Application Scientist, I have structured this guide to move beyond mere methodology. Successful separation requires a deep understanding of the physicochemical causality driving molecular interactions within your chromatographic system.

Diagnostic Workflow: Resolving PBA Mixtures

Before troubleshooting specific issues, consult the decision tree below to identify the appropriate separation vector for your mixture.

Workflow for resolving phenylbutanoic acid regioisomers and enantiomers.

Section 1: Regioisomer Separation (Achiral Chromatography)

FAQ 1: My 2-PBA and 4-PBA peaks are co-eluting or showing severe tailing on a standard C18 column. How do I fix this?

The Causality: Peak tailing and co-elution of acidic regioisomers are typically caused by two factors: uncontrolled ionization and insufficient discrimination of hydrophobic surface areas. The predominant retention force between an analyte and a hydrophobic C18 phase is van der Waals force[1]. 4-PBA is a linear molecule, allowing optimal alignment and maximum surface area contact with the alkyl chains of the stationary phase. In contrast, 2-PBA is branched at the alpha carbon, creating steric hindrance that reduces its interaction with the stationary phase[1].

If your mobile phase pH is near the pKa of these acids (~4.3 to 4.7), they exist in a state of partial ionization, leading to split peaks or severe tailing. You must suppress ionization completely to force separation purely based on these structural van der Waals differences.

Data Presentation: Physicochemical Properties Dictating Elution

| Regioisomer | Structural Feature | Approx. pKa | Hydrophobic Surface Area | Elution Order (C18 RP-HPLC) |

| 2-Phenylbutanoic acid | ~4.3 | Lowest (Steric hindrance) | 1st (Earliest) | |

| 3-Phenylbutanoic acid | ~4.4 | Intermediate | 2nd | |

| 4-Phenylbutanoic acid | Linear | ~4.7 | Highest (Optimal alignment) | 3rd (Latest) |

Protocol 1: Self-Validating RP-HPLC for Regioisomers

-

Objective: Baseline separation of 2-PBA, 3-PBA, and 4-PBA structural isomers.

-

Step-by-Step Execution:

-

Column Selection: Utilize a high-carbon-load ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm) to maximize hydrophobic interactions.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol : Water (60:40, v/v).

-

pH Control (Critical): Buffer the aqueous phase to pH 3.0 using 0.5% triethylamine acetate or 0.1% Trifluoroacetic acid (TFA). This ensures all regioisomers remain fully protonated (neutral).

-

Parameters: Set flow rate to 1.0 mL/min and column temperature to 25°C. Monitor UV absorbance at 210 nm and 254 nm.

-

-

System Suitability & Self-Validation: Inject a standard mix of 2-PBA and 4-PBA. The system is validated if the resolution factor (

) is

Section 2: Analytical Chiral Resolution of Enantiomers

FAQ 2: I need to resolve the enantiomers of 2-PBA analytically without buying an expensive chiral stationary phase (CSP) column. What is the best approach?

The Causality: You can achieve baseline enantioseparation on a conventional achiral C18 column by utilizing a Chiral Mobile Phase Additive (CMPA)[2]. Hydroxypropyl-

FAQ 3: During chiral separation with HP- -CD, my retention times are far too long, and peaks are broadening. Should I decrease the cyclodextrin concentration?

The Causality: No, you must increase it. There is a proven negative correlation between the concentration of HP-

Protocol 2: Self-Validating Chiral HPLC via CMPA

-

Objective: Enantioseparation of racemic 2-PBA or 3-PBA.

-

Step-by-Step Execution:

-

System Suitability & Self-Validation: Inject racemic 2-PBA. The system is validated if two distinct peaks appear with an

. If

Section 3: Preparative Scale Resolution

FAQ 4: How do I scale up the resolution of 2-PBA enantiomers to multi-gram quantities? HPLC is too expensive for our current batch size.

The Causality: For preparative scale, solid-support chromatography suffers from low loading capacity and irreversible adsorption. You have two highly efficient alternatives:

-

Classical Fractional Crystallization: Resolution of 2-phenylbutyric acid is highly efficient using specific chiral amino alcohols. For instance, using phenylalanine or phenylglycine derivatives (e.g., (S)-(-)-2-amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol) as resolving agents yields excellent separation efficiencies (S-values around 0.9)[3]. The causality here is the formation of diastereomeric salts with significantly different solubility profiles in benzene/methanol or ether mixtures[3].

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC relies entirely on liquid-liquid partitioning, eliminating the solid support matrix. By using a biphasic solvent system composed of n-hexane/butyl acetate/aqueous phase (7:3:10, v/v/v) doped with a chiral selector, you can achieve monomer purities of 99.5% with recoveries exceeding 90%[4].

Protocol 3: Preparative HSCCC Setup

-

Objective: Gram-scale enantioseparation of 2-PBA.

-

Step-by-Step Execution:

-

Solvent System: Prepare a mixture of n-hexane, butyl acetate, and an aqueous buffer (pH controlled) in a 7:3:10 ratio[4].

-

Chiral Selector: Add a substituted

-cyclodextrin derivative to the aqueous phase[4]. -

Equilibration: Fill the HSCCC column with the stationary phase (upper organic layer), rotate the apparatus at ~800 rpm, and pump the mobile phase (lower aqueous layer) until hydrodynamic equilibrium is established.

-

Injection: Inject the racemic 2-PBA sample dissolved in the solvent mixture.

-

-

System Suitability & Self-Validation: Measure the partition coefficient (

) of the target enantiomers in a test tube prior to the run. The protocol is validated for scale-up if

References

-

Analytical Enantiosepar

-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl- -

Efficient resolution of 2-phenylbutyric acid. Source: researchgate.net. URL:[Link]

-

Retention in Reversed-Phase Liquid Chromatography. Source: rsc.org. URL:[Link]

-

Enantioseparations in countercurrent chromatography and centrifugal partition chromatography. Source: researchgate.net. URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl Groups in 2,2,3-Trimethyl-3-phenylbutanoic Acid

This guide provides an in-depth analysis and prediction of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for the four distinct methyl groups of 2,2,3-trimethyl-3-phenylbutanoic acid. In the absence of a publicly available experimental spectrum for this specific, highly substituted molecule, this document serves as a predictive comparison guide. We will leverage foundational NMR principles and comparative data from structurally analogous compounds to elucidate the complex interplay of electronic, anisotropic, and steric effects that govern the chemical environment of each methyl group.

Structural Overview and Predicted Spectral Features

2,2,3-Trimethyl-3-phenylbutanoic acid possesses a unique and sterically congested structure featuring two adjacent quaternary carbon atoms (C2 and C3), one of which (C3) is a chiral center. This intricate architecture is the primary determinant of the complex and informative ¹H NMR spectrum we anticipate.

The key structural features influencing the methyl proton environments are:

-

A Carboxyl Group (-COOH): An electron-withdrawing group that exerts a deshielding inductive effect.

-

A Phenyl Group (-C₆H₅): A source of significant magnetic anisotropy, creating distinct shielding and deshielding zones in its vicinity.[1][2]

-

Extreme Steric Hindrance: The proximity of the bulky phenyl group, the C3-methyl, and the gem-dimethyl group at C2 leads to significant van der Waals interactions and restricted bond rotation.

-

A Chiral Center (C3): Renders the geminal methyl groups at the adjacent C2 position chemically non-equivalent, or diastereotopic.[3][4]

Based on this structure, we predict four distinct singlets in the ¹H NMR spectrum, one for each of the following methyl groups:

-

Me-A & Me-B: The two diastereotopic methyl groups at C2.

-

Me-C: The methyl group at the chiral C3 position.

-

Me-D: The terminal methyl group of the butanoic acid chain (C4).

The following diagram illustrates the molecular structure and the key through-space interactions that dictate the chemical shifts of these methyl groups.

Caption: Molecular structure and key effects influencing methyl proton chemical shifts.

Foundational Principles Governing Chemical Shifts

The predicted chemical shifts are rationalized by three primary NMR principles: magnetic anisotropy, steric compression, and diastereotopicity.

Magnetic Anisotropy of the Phenyl Group

Substituents with π-electron systems, such as a phenyl ring, generate their own local magnetic field when placed in the spectrometer's external field.[2] This induced field creates distinct spatial regions of shielding (upfield shift) and deshielding (downfield shift). Protons situated above or below the plane of the aromatic ring fall into the "shielding cone" and resonate at a lower ppm. Protons located in the plane of the ring are in the "deshielding zone" and resonate at a higher ppm.[1] Due to the severe steric hindrance in 2,2,3-trimethyl-3-phenylbutanoic acid, rotation around the C3-phenyl bond is significantly restricted, locking the various methyl groups into fixed positions relative to these cones.

Steric Compression Effects

When non-bonded functional groups are forced into close proximity, their electron clouds repel each other. This intramolecular van der Waals repulsion can distort the electron cloud of a C-H bond, reducing the electron density around the proton.[5][6] This decrease in local electron density results in less shielding from the external magnetic field, causing a significant downfield (deshielded) shift in the proton's resonance frequency.[5][7] This phenomenon, known as steric compression or through-space deshielding, is expected to be a dominant factor for all four methyl groups in the target molecule.

Diastereotopicity of C2-Methyls

The presence of a chiral center at C3 makes the local environments of the two C2 methyl groups (Me-A and Me-B) different. They cannot be interchanged by any rotational or reflectional symmetry operation. As a result, they are chemically non-equivalent and are termed diastereotopic protons.[4] This non-equivalence mandates that they will have different chemical shifts in the ¹H NMR spectrum, and the magnitude of this difference will depend on their differential exposure to the anisotropic and steric effects from the adjacent C3 substituents.[3]

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we compare the expected shifts with data from simpler, analogous molecules. This allows us to isolate the effects of specific structural features.

| Compound | Structure | Key Methyl Groups & Approx. δ (ppm) | Relevance to Target Molecule |

| 2,2,3-Trimethylbutane | (CH₃)₃C-CH(CH₃)₂ | (CH₃)₃C- : ~0.86-CH(CH₃)₂ : ~0.82 | Provides a baseline for a highly branched alkane framework without phenyl or carboxyl groups.[8][9] |

| 2,2,3-Trimethylbutanoic Acid [10][11] | (CH₃)₂CH-C(CH₃)₂-COOH | -C(CH₃)₂- : ~1.2-CH(CH₃)₂ : ~0.9-1.0 | Establishes the inductive deshielding effect of the -COOH group on the gem-dimethyl protons. |

| 3,3-Dimethyl-2-phenylbutanoic Acid [12][13] | (CH₃)₃C-CH(Ph)-COOH | (CH₃)₃C- : ~1.1 | Demonstrates the combined influence of a phenyl group and a carboxyl group on a nearby bulky alkyl group. |

| General Ranges | N/A | R-CH₃ : 0.7-1.3Ar-C-CH₃ : ~1.5-2.5 | Provides context from standard chemical shift correlation charts.[14][15][16] |

This comparative data suggests that the baseline for methyl groups in a branched alkane is below 1.0 ppm. The addition of a carboxyl group deshields adjacent methyls to ~1.2 ppm. The presence of a phenyl group can cause significant shifts in either direction depending on the conformation.

Predicted Chemical Shifts and Rationale

Based on the principles and comparative data, we can now assign predicted chemical shift ranges for the four methyl groups of 2,2,3-trimethyl-3-phenylbutanoic acid.

| Methyl Group | Predicted δ (ppm) | Rationale |

| Me-A / Me-B | 1.3 - 1.7 and 0.8 - 1.2 | These diastereotopic C2-methyls will experience the most complex combination of effects. Both are deshielded by the inductive effect of the COOH group. However, due to fixed conformation, one methyl will likely be forced into the shielding cone of the phenyl ring (upfield shift), while the other is pushed into a region of steric compression with the C3-methyl or the phenyl ring itself (downfield shift). This will lead to a large separation in their chemical shifts. |

| Me-C | 1.6 - 2.0 | This C3-methyl is attached to a quaternary carbon bearing a phenyl group. It will be significantly deshielded due to its proximity to the phenyl ring (likely in the deshielding plane) and severe steric compression from the adjacent gem-dimethyl group at C2. |

| Me-D | 0.9 - 1.3 | The C4-methyl is the most sterically remote from the C2-gem-dimethyls. Its chemical shift will be primarily influenced by its proximity to the C3-phenyl group. Depending on the rotational conformation, it could be slightly shielded or deshielded, but it is predicted to be the most "alkane-like" of the four methyls, albeit deshielded relative to a simple alkane due to the overall molecular structure. |

Recommended Experimental Protocol for Spectrum Acquisition

To validate these predictions, a high-resolution ¹H NMR spectrum should be acquired. The following protocol outlines the standard procedure for a small organic molecule.

Workflow for ¹H NMR Spectrum Acquisition

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2,2,3-trimethyl-3-phenylbutanoic acid is predicted to be a powerful tool for confirming its complex stereochemical structure. The four methyl groups, rendered chemically non-equivalent by the molecule's chirality and extreme steric hindrance, are expected to give rise to four distinct singlets. The significant dispersion of their chemical shifts is governed by a delicate balance between the inductive effect of the carboxyl group, the profound magnetic anisotropy of the phenyl ring, and severe through-space steric compression. The large predicted separation between the diastereotopic C2-methyls, in particular, would serve as a hallmark of the molecule's rigid, sterically locked conformation. This predictive guide provides a robust framework for the interpretation of the experimental spectrum and highlights the diagnostic power of modern NMR spectroscopy.

References

-

Gunanathan, C., & Shaik, S. (2014). The Phenyl Group is a Poor Probe for Radical Character. Journal of the American Chemical Society. [Link]

-

Chen, Y., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]

-

Williamson, K. L., & Mosher, H. S. (1966). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of the American Chemical Society. [Link]

-

Bagno, A., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

-

Kleinpeter, E., et al. (2015). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. [Link]

-

Chen, Y., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

-

Reddit r/chemhelp. (2021). How does steric strain influence chemical shift in H NMR? [Link]

-

Hiraga, Y., et al. (2024). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. ResearchGate. [Link]

-

Abraham, R. J., et al. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

Kleinpeter, E., et al. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-2-phenylbutanoic acid. Retrieved February 27, 2026, from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000537). [Link]

-

Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. [Link]

-

PubChemLite. (n.d.). 3,3-dimethyl-2-phenylbutanoic acid (C12H16O2). [Link]

-

PubChemLite. (n.d.). 2,2,3-trimethylbutanoic acid (C7H14O2). [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the 1 H NMR spectrum of 2,2,3-trimethylbutane. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0026913). [Link]

-

PubChem. (n.d.). 2,2,3-Trimethylbutyric acid. Retrieved February 27, 2026, from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemsrc. (2025). 3,3-Dimethyl-2-phenylbutanoic acid. [Link]

-

Chegg.com. (2019). Solved Question 2: (15 marks The following table summarizes. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. 2,2,3-TRIMETHYLBUTANE(464-06-2) 1H NMR spectrum [chemicalbook.com]

- 9. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. PubChemLite - 2,2,3-trimethylbutanoic acid (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 11. 2,2,3-Trimethylbutyric acid | C7H14O2 | CID 639797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,3-Dimethyl-2-phenylbutanoic acid | C12H16O2 | CID 11665557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 3,3-dimethyl-2-phenylbutanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

Technical Guide: Structural Discrimination of 2,2,3-Trimethyl-3-phenylbutanoic Acid vs. 2,2-Dimethyl-3-phenyl Isomers

The following technical guide is structured to provide an authoritative, self-validating workflow for distinguishing 2,2,3-Trimethyl-3-phenylbutanoic acid from its constitutional isomers, specifically the 2,2-dimethyl-3-phenylpentanoic acid class.

Executive Summary: The "Quaternary C3" Imperative

In the synthesis of sterically hindered carboxylic acids, distinguishing the target 2,2,3-Trimethyl-3-phenylbutanoic acid (CAS 29206-02-8) from its constitutional isomers is a critical quality attribute (CQA).[1] The primary confusion arises with 2,2-dimethyl-3-phenylpentanoic acid , an isomer often formed via alternative alkylation pathways or rearrangement during Friedel-Crafts processes.[1]

The definitive distinction lies in the substitution pattern of Carbon-3 (C3) .[1]

-

Target Molecule: C3 is quaternary (bonded to Phenyl, Methyl, C2, and C4). It possesses zero protons.

-

Isomer (Pentanoic variant): C3 is tertiary (bonded to Phenyl, C2, C4, and one Hydrogen ).

This guide provides a self-validating NMR and MS protocol to confirm the presence of the quaternary center, eliminating the risk of misidentifying the chain-extended isomer.[1]

Structural Forensics & Isomer Landscape

To select the correct analytical method, we must first map the structural divergence. Both compounds share the molecular formula C13H18O2 (MW: 206.28 g/mol ), making low-resolution Mass Spectrometry (MS) insufficient for differentiation.

Comparative Structural Analysis[1]

| Feature | Target: 2,2,3-Trimethyl-3-phenylbutanoic acid | Isomer: 2,2-Dimethyl-3-phenylpentanoic acid |

| CAS RN | 29206-02-8 | N/A (Generic Isomer) |

| Chain Backbone | Butanoic Acid (C4 chain) | Pentanoic Acid (C5 chain) |

| C3 Hybridization | Quaternary (Sterically crowded) | Tertiary (Chiral center) |

| C3 Substituents | Phenyl, Methyl, C2(Me)2, C4(Me) | Phenyl, H, C2(Me)2, Ethyl group |

| Methyl Groups | 4 total (3 singlets likely) | 3 total (2 singlets, 1 triplet) |

| Proton Count | 18H (No methine CH) | 18H (Includes 1 methine CH) |

Visualizing the Divergence

The following diagram illustrates the structural decision tree based on spectroscopic signals.

Caption: Decision logic for distinguishing the quaternary C3 target from tertiary C3 isomers using 1H NMR.

Analytical Protocols (Self-Validating)

Experiment A: 1H NMR Validation (The Gold Standard)

Objective: Confirm the absence of the benzylic proton and the specific multiplicity of methyl groups.

Methodology:

-